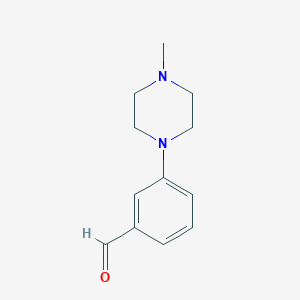

3-(4-Methylpiperazin-1-yl)benzaldehyde

Beschreibung

3-(4-Methylpiperazin-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde featuring a benzaldehyde core substituted at the meta position with a 4-methylpiperazine group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antileukemic agents, and anticancer compounds . Its aldehyde group enables versatile reactivity for forming Schiff bases or participating in condensation reactions, while the piperazine moiety enhances solubility and modulates pharmacokinetic properties .

Key physicochemical properties include a molecular weight of 218.3 g/mol (for the methylene-linked analog) and a distinctive NMR profile (δ 9.92 ppm for the aldehyde proton and piperazine protons at δ 3.44–2.24 ppm) . Its synthesis often involves nucleophilic substitution between 3-fluorobenzaldehyde and 1-methylpiperazine under basic conditions .

Eigenschaften

IUPAC Name |

3-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFMHOZQXAHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649917 | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628325-62-2 | |

| Record name | 3-(4-Methyl-1-piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628325-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-(4-Methylpiperazin-1-yl)benzaldehyde exhibits various biological activities, making it a candidate for several therapeutic applications:

Anticancer Activity

Research has demonstrated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. A study synthesized several analogs and evaluated their cytotoxicity using MTT assays, revealing promising results against human cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies indicate that it can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Neuropharmacological Effects

Due to its piperazine structure, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of 3-substituted benzaldehydes including this compound. They evaluated these compounds for their ability to induce apoptosis in cancer cell lines. The results indicated that specific modifications to the benzaldehyde structure enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of piperazine derivatives. The researchers tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. The findings showed significant inhibition zones, indicating its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism by which 3-(4-Methylpiperazin-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the specific biological system under study.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Alkyl Chain Modifications

- Ethyl derivatives show comparable or improved anticancer activity in kinase inhibition assays .

- Longer alkyl chains (pentyl, decyl): Compounds like YPC-21813 (pentyl) and YPC-21814 (decyl) exhibit significantly higher logP values, which may improve tissue penetration but risk off-target toxicity due to non-specific binding .

Electron-Withdrawing Groups

- 4-Methylsulfonylpiperazin-1-yl analogs : The sulfonyl group in compounds like 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde () reduces the basicity of the piperazine nitrogen, altering hydrogen-bonding interactions with biological targets. This modification is linked to improved metabolic stability .

Positional Isomerism on the Benzaldehyde Core

- Para-substituted analogs (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde): The para substitution () redistributes electron density, increasing the aldehyde’s electrophilicity compared to the meta isomer. This enhances reactivity in nucleophilic additions but may reduce steric compatibility with certain enzyme active sites .

Structural Linkers Between Benzaldehyde and Piperazine

- This structural feature is utilized in compounds like IVd () for improved antileukemic activity .

Additional Aromatic Ring Modifications

- Fluorine-substituted analogs (e.g., YPC-21817): Fluorination at the 3-position of the phenyl ring () introduces electron-withdrawing effects, stabilizing the aromatic system and altering π-π stacking interactions. Fluorinated derivatives often exhibit enhanced metabolic stability and bioavailability .

- Methoxy and morpholinopropoxy groups: Compounds with these substituents () demonstrate varied cytotoxicity profiles against hepatoma cells, underscoring the role of polar groups in modulating target selectivity .

Anticancer Activity

- Kinase inhibition : Piperazine-containing benzaldehydes are pivotal in pan-Pim kinase inhibitors (e.g., YPC-21440), where the methylpiperazine group contributes to binding affinity via hydrophobic interactions and hydrogen bonding .

- Cytotoxicity : Meta-substituted derivatives like 3-(4-methylpiperazin-1-yl)benzaldehyde show superior activity in some cancer cell lines compared to para isomers, likely due to optimized steric fit in target proteins .

Solubility and Formulation

- Methanesulfonate salts (e.g., YPC-21440 MsOH): Salt formation improves aqueous solubility, facilitating in vivo administration. This strategy is critical for compounds with high logP values .

Biologische Aktivität

3-(4-Methylpiperazin-1-yl)benzaldehyde is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activities, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a 4-methylpiperazine substituent and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 204.27 g/mol. The compound's structure plays a crucial role in its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with benzaldehyde, often facilitated by catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction conditions usually require heating to 50-70°C for several hours to ensure complete conversion.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated potent inhibition of cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 5.6 | Inhibition of DNA synthesis |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor . It has shown promising results in inhibiting certain enzymes linked to cancer progression, such as proteases and kinases. The specific binding interactions between the compound and these enzymes have been elucidated through molecular docking studies .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Receptor Binding: The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Reactive Oxygen Species (ROS): It has been observed to induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Modulation: The compound can disrupt normal cell cycle progression, particularly affecting G2/M transition, which is critical for cancer cell proliferation .

Study on Anticancer Activity

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced anticancer activity, particularly against breast and lung cancer cells .

Enzyme Inhibition Analysis

Another study focused on the enzyme inhibition properties of this compound, demonstrating its effectiveness against specific kinases involved in tumor growth. The findings suggested that the compound could serve as a lead structure for developing novel kinase inhibitors .

Vorbereitungsmethoden

Palladium-Catalyzed Coupling Using 3-Bromobenzylaldehyde Diethyl Acetal

A widely reported preparation method involves a palladium-catalyzed amination reaction between 3-bromobenzylaldehyde diethyl acetal and 1-methylpiperazine, followed by acidic hydrolysis to yield the aldehyde.

- Stage 1:

- Reactants: 3-bromobenzylaldehyde diethyl acetal (2.0 mmol) and 1-methylpiperazine (2.4 mmol)

- Catalyst system: tris-(dibenzylideneacetone)dipalladium(0), 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP), sodium tert-butoxide

- Solvent: Anhydrous toluene (4 mL)

- Conditions: Stirred at 100°C for 18 hours under an inert atmosphere

- Stage 2:

- Hydrolysis of the acetal intermediate with hydrogen chloride and water in toluene for 2.5 hours to yield the free aldehyde

- Yield: Approximately 42%

- Product: 3-(4-Methylpiperazin-1-yl)benzaldehyde

- Molecular formula: C12H16N2O

- Molecular weight: 204.27 g/mol

- The palladium catalyst and BINAP ligand facilitate the Buchwald-Hartwig amination, enabling the substitution of the bromide with the methylpiperazine moiety.

- The acetal protecting group on the aldehyde prevents side reactions during the coupling and is removed post-coupling under acidic conditions.

Synthetic Route Involving Hydrazinecarbothioamide and Thiazole Derivatives

This route is part of a multi-step synthesis where this compound serves as a key intermediate for further elaboration into thiazolylhydrazine-piperazine derivatives with biological activity.

- The aldehyde is reacted with thiosemicarbazide in ethanol under reflux to form hydrazinecarbothioamide derivatives.

- These intermediates are subsequently cyclized with substituted phenyl ketones to yield thiazole derivatives.

- The initial aldehyde intermediate is characterized by melting point, 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).

- Example 1H-NMR signals for the aldehyde include a singlet at ~9.7 ppm corresponding to the aldehyde proton and characteristic methyl and piperazine ring signals.

- While this method focuses on derivatives, it confirms the availability and purity of this compound as a precursor.

- The synthetic steps underline the importance of the aldehyde's reactivity and stability under various conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | 3-Bromobenzylaldehyde diethyl acetal, 1-methylpiperazine | Pd2(dba)3, BINAP, NaOtBu, HCl (for hydrolysis) | 100°C, 18 h (coupling); 2.5 h (hydrolysis) | 42 | Requires inert atmosphere; multi-step |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, 1-methylpiperazine, K2CO3 | None (base-mediated) | Reflux in DMF, 24 h | 77 | Simpler, catalyst-free; reported for para isomer |

| Hydrazinecarbothioamide Route | This compound, thiosemicarbazide | Ethanol, reflux | Reflux, 3 h | 85 (for hydrazinecarbothioamide intermediate) | Used for further derivatization; confirms aldehyde purity |

Analytical and Research Findings Supporting Preparation

Spectroscopic Characterization:

- 1H-NMR spectra consistently show aldehyde proton signals near 9.7 ppm, methyl protons around 2.2 ppm, and piperazine ring protons as multiplets between 2.4–3.4 ppm.

- 13C-NMR confirms the presence of the aldehyde carbon (~190 ppm) and aromatic carbons.

- HRMS data corroborate the molecular weight and formula of the synthesized compound, confirming high purity and correct structure.

-

- The palladium-catalyzed method requires strict inert atmosphere and elevated temperature for efficient coupling.

- The SNAr method benefits from the use of polar aprotic solvents like DMF and strong base to facilitate nucleophilic substitution.

- Hydrolysis of acetals under acidic conditions is essential to liberate the free aldehyde without decomposition.

-

- The SNAr method generally provides higher yields and simpler work-up compared to the palladium-catalyzed coupling.

- However, the choice of starting material and desired substitution pattern dictates the synthetic route.

Q & A

Basic: What are the common synthetic routes for 3-(4-Methylpiperazin-1-yl)benzaldehyde in academic research?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A widely used approach is the reaction of 4-fluorobenzaldehyde with 1-(piperazin-1-yl)ethan-1-one in dimethylformamide (DMF) under reflux with potassium carbonate as a base for 36 hours. The product is isolated by cooling, pouring into ice water, and filtration . Alternative routes include alkylation of methylpiperazine derivatives with halogenated benzaldehydes. For example, 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde was synthesized by reacting a benzaldehyde precursor with methylpiperazine in dichloromethane/methanol under ammonia, yielding an 88% product after column chromatography .

Key Reaction Parameters:

- Solvent: DMF, dichloromethane/methanol mixtures.

- Base: K₂CO₃, aqueous NH₃.

- Temperature: Reflux (DMF: ~150°C).

Basic: How is this compound characterized for structural confirmation and purity?

Methodological Answer:

Structural confirmation relies on ¹H-NMR and ¹³C-NMR spectroscopy. For example, 4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde exhibits characteristic peaks at δ 9.90 (s, aldehyde proton) and δ 2.20–3.49 (methylpiperazine protons) in CDCl₃ . Purity is assessed via HPLC (≥95% purity criteria) and mass spectrometry (exact mass: 204.126 Da) . Certificates of Analysis (CoA) for related compounds, such as 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid, include ¹H-NMR compliance and appearance (white solid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.